(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid
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Overview
Description
It is a derivative of propionic acid and contains a thienyl group, which is a sulfur-containing heterocycle
Preparation Methods
The synthesis of T-3788 involves several steps. One common method is the Darzen’s condensation of 4-iodoacetophenone with methyl chloroacetate in the presence of sodium methoxide, which produces a glycidic ester. This ester is then hydrolyzed to the corresponding glycidic acid using sodium hydroxide in aqueous ethanol. The glycidic acid undergoes decarboxylation under acidic conditions to form 2-(4-iodophenyl)propionaldehyde. This aldehyde is oxidized with sodium chlorite to produce the corresponding carboxylic acid, which is then converted to its zinc salt. The zinc salt is coupled with a Grignard reagent prepared from 2-bromo-3-methylthiophene in the presence of palladium chloride to yield the racemic biarylpropionic acid .
Chemical Reactions Analysis
T-3788 undergoes various chemical reactions, including:
Oxidation: The aldehyde intermediate in its synthesis is oxidized to a carboxylic acid using sodium chlorite.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thienyl group in T-3788 can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The zinc salt of the carboxylic acid can be coupled with Grignard reagents to form biaryl compounds.
Scientific Research Applications
T-3788 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: T-3788 and its derivatives are investigated for their potential use as pharmaceutical agents.
Mechanism of Action
The mechanism of action of T-3788 involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs .
Comparison with Similar Compounds
T-3788 can be compared with other similar compounds, such as:
Ibuprofen: Both T-3788 and ibuprofen are derivatives of propionic acid and have anti-inflammatory properties. T-3788 contains a thienyl group, which may confer different chemical and biological properties.
Naproxen: Like T-3788, naproxen is a nonsteroidal anti-inflammatory drug. The structural differences between the two compounds result in variations in their pharmacokinetics and pharmacodynamics.
Ketoprofen: This compound is another propionic acid derivative with anti-inflammatory effects.
T-3788’s unique structure, particularly the thienyl group, sets it apart from these similar compounds and may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
76604-64-3 |
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Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(2R)-2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
DTOPKPBTCXKNFF-SNVBAGLBSA-N |
SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |
Isomeric SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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